molecular formula C9H14N2O B8546494 N,4,4-Trimethyl-1(4H)-pyridinecarboxamide

N,4,4-Trimethyl-1(4H)-pyridinecarboxamide

Cat. No. B8546494
M. Wt: 166.22 g/mol
InChI Key: LMBZRSPNRJCYRU-UHFFFAOYSA-N
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Patent
US04742068

Procedure details

The title compound was prepared using the method of Example 2b after substituting an equivalent amount of methylurea for (3,4-dimethoxyphenyl)acetamide as a starting material and diluting the solution three-fold with benzene. The crude product was purified by silica gel flash chromatography eluting with a 25% ethyl acetate/hexane solution. The eluate was evaporated in vacuo to yield the title compound as a white solid, mp 129°-131° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution three-fold
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].COC1[CH:9]=[C:10]([CH2:16][C:17](N)=O)[CH:11]=[CH:12]C=1OC.[CH:20]1C=CC=CC=1>>[CH3:1][NH:2][C:3]([N:5]1[CH:12]=[CH:11][C:10]([CH3:9])([CH3:20])[CH:16]=[CH:17]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)N
Step Three
Name
solution three-fold
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a 25% ethyl acetate/hexane solution
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N1C=CC(C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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